5-amino-2-chloro-4-fluoroBenzamide
Description
Contextualization within Halogenated Benzamide (B126) Chemistry
Halogenated benzamides are a significant class of organic compounds characterized by a benzene (B151609) ring attached to an amide functional group, with one or more hydrogen atoms on the benzene ring replaced by halogens. These compounds are of substantial interest in medicinal chemistry and materials science due to the profound impact of halogen substitution on their physicochemical and biological properties. The introduction of halogens can influence a molecule's conformation, lipophilicity, metabolic stability, and binding interactions with biological targets. The specific arrangement of halogen atoms and other substituents on the benzamide scaffold allows for the fine-tuning of these properties, making halogenated benzamides versatile building blocks in drug discovery and organic synthesis.
Rationale for Academic Investigation of 5-Amino-2-chloro-4-fluoroBenzamide
The academic investigation of this compound is primarily driven by its potential as a key intermediate in the synthesis of more complex molecules, particularly in the agrochemical and pharmaceutical industries. The unique substitution pattern of an amino group, a chlorine atom, and a fluorine atom on the benzamide core provides multiple reactive sites for further chemical modifications. The presence of the fluorine atom is of particular interest, as its incorporation into organic molecules is a well-established strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The amino group offers a convenient handle for various coupling reactions, allowing for the construction of diverse molecular architectures.
Scope and Objectives of the Research Outline on this compound
The scope of this article is to provide a concise and factual overview of the current state of research on this compound. The primary objectives are to:
Present the known physicochemical properties of the compound.
Outline a plausible synthetic route based on available scientific literature for related compounds.
Discuss its documented and potential applications in scientific research.
This review focuses exclusively on the chemical aspects of this compound and does not include information on dosage, administration, or safety profiles.
Physicochemical Properties of this compound
The fundamental physical and chemical characteristics of this compound are summarized in the following table.
| Property | Value |
| CAS Number | 862875-21-6 |
| Molecular Formula | C₇H₆ClFN₂O |
| Molecular Weight | 188.59 g/mol |
| Boiling Point | 265.6 °C |
| Flash Point | 114.4 °C |
| Density | 1.5 g/cm³ |
Table 1: Physicochemical data for this compound.
Synthesis of this compound
A likely synthetic route would involve the reduction of a corresponding nitrobenzamide, such as 2-chloro-4-fluoro-5-nitrobenzamide. This reduction of an aromatic nitro group to an amino group is a common and well-established transformation in organic chemistry.
Research Applications of this compound
The primary research application of this compound is its use as a chemical intermediate. Its trifunctional nature (amino, chloro, and fluoro substituents) makes it a versatile building block for the synthesis of more complex molecules with potential applications in various fields of chemical research. The amino group, for instance, can be readily diazotized and converted into a range of other functional groups, or it can participate in amide bond formation and other coupling reactions. The halogen substituents also provide sites for further functionalization through reactions such as nucleophilic aromatic substitution or cross-coupling reactions.
Structure
3D Structure
Properties
Molecular Formula |
C7H6ClFN2O |
|---|---|
Molecular Weight |
188.59 g/mol |
IUPAC Name |
5-amino-2-chloro-4-fluorobenzamide |
InChI |
InChI=1S/C7H6ClFN2O/c8-4-2-5(9)6(10)1-3(4)7(11)12/h1-2H,10H2,(H2,11,12) |
InChI Key |
ZZSRYELFEMGSMK-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C(=CC(=C1N)F)Cl)C(=O)N |
Origin of Product |
United States |
Ii. Synthetic Methodologies and Chemical Transformations of 5 Amino 2 Chloro 4 Fluorobenzamide
Precursor Synthesis and Building Block Strategies
The foundation of synthesizing 5-amino-2-chloro-4-fluorobenzamide lies in the effective preparation of its key precursors. These building blocks provide the necessary structural framework for the final compound.
Halogenated phenols, such as 5-amino-2-chloro-4-fluorophenol (B1329930), are crucial intermediates. ontosight.ai The synthesis of these compounds can be achieved through various methods, including electrophilic and nucleophilic aromatic substitution reactions. ontosight.ai For instance, 2-chloro-4-fluorophenol (B157789) can be reacted with ammonia (B1221849) water to produce the corresponding phenol (B47542) derivative. Another approach involves the reaction of 2-chloro-4-fluoro-5-nitrophenol (B1583476) with a haloacetic acid ester, followed by reduction. google.com
Similarly, halogenated benzyl (B1604629) cyanides serve as important precursors. The synthesis of compounds like (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile involves the condensation of a 2-nitro-4-chloroalkylbenzene with p-chlorobenzyl cyanide in an alcoholic medium in the presence of an alkali. google.com This is followed by an in-situ reduction with an alkali metal sulfide (B99878) or hydrogen sulfide. google.com
| Precursor | Synthetic Method | Reagents |
| 5-Amino-2-chloro-4-fluorophenol | Reaction with ammonia water | 2-chloro-4-fluorophenol, ammonia water |
| 5-Amino-2-chloro-4-fluorophenoxyacetic acid ester | Reaction with haloacetic acid ester and subsequent reduction | 2-chloro-4-fluoro-5-nitrophenol, haloacetic acid ester |
| (4-amino-2-chloro-5-alkylphenyl)-α-(4-chlorophenyl)-acetonitrile | Condensation and in-situ reduction | 2-nitro-4-chloroalkylbenzene, p-chlorobenzyl cyanide, alkali, alkali metal sulfide/hydrogen sulfide |
This table provides a summary of synthetic methods for key precursors.
Amination and halogenation are fundamental transformations in the synthesis of the target molecule's precursors. For example, 2-chloro-4-aminophenol can be synthesized by the chlorination of p-nitrophenol, followed by a reduction reaction using hydrazine (B178648) hydrate (B1144303) in the presence of a catalyst. google.com The introduction of the amino group is a critical step that can be achieved through the reduction of a nitro group. For instance, the synthesis of 2-amino-5-chlorobenzophenone (B30270) involves the reduction of 5-chloro-3-phenylanthranil using iron in ethanol. chemicalbook.com
Amidation Reactions for Benzamide (B126) Moiety Formation
The formation of the benzamide moiety is a key step in the synthesis of this compound. This can be accomplished through direct amidation or coupling reactions.
Direct amidation involves the reaction of a carboxylic acid with an amine. Lewis acids, such as those based on boron or titanium, can be used as catalysts to facilitate this transformation, even with unprotected amino acids. nih.gov Arylboronic acids have also been shown to catalyze the direct amidation of amino acid derivatives. worktribe.com These methods offer a more direct route to the desired amide, potentially reducing the number of synthetic steps.
Coupling reactions are a powerful tool for forming the amide bond. These reactions typically involve the activation of the carboxylic acid group to facilitate the reaction with the amine. A process for preparing 2-(4'-aminophenyl) 5-amino benzimidazole (B57391) involves the condensation of p-nitrobenzoic acid with aniline (B41778), followed by dinitration and reduction, and finally cyclodehydration. google.com
Optimization of Synthetic Routes for this compound
Efficiency and Yield Enhancement Strategies
The efficient synthesis of benzamide derivatives is a cornerstone of many chemical processes. Research into related structures provides insights into potential strategies for enhancing the yield and efficiency of this compound synthesis. For instance, in the production of 2-(4'-aminophenyl) 5-amino benzimidazole, excellent yields of 90% and 99% were achieved through carefully controlled reaction conditions, such as temperature and the slow addition of reagents. google.com Similarly, a process for producing 5-amino-2-chloro-4-fluorophenoxyacetic acid esters, a related compound, highlights the importance of the reaction of 5-amino-2-chloro-4-fluorophenol with haloacetic esters to achieve high yields, with one example reporting a 95.0% yield. google.com Furthermore, the synthesis of various substituted benzamides has been shown to produce yields ranging from 37.70% to 91.30%, indicating that the choice of reactants and reaction conditions significantly impacts the efficiency of the synthesis. nih.gov
Interactive Table: Synthesis Yields of Related Benzamide Derivatives
| Product | Reactants | Yield (%) |
|---|---|---|
| 2-(4'-aminophenyl) 5-amino benzimidazole | p-nitrobenzoic acid, aniline, nitric acid | 90-99 |
| Ethyl 5-amino-2-chloro-4-fluorophenoxyacetate | 5-amino-2-chloro-4-fluorophenol, ethyl bromoacetate | 95.0 |
| N-(4-methylphenyl)-2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzamide | 2-chloro-5-[(4-chlorophenyl)sulfamoyl]-4-nitrobenzoylchloride, 4-methylaniline | 37.70 |
Stereochemical Control in Analogous Benzamide Syntheses
Recent advancements have demonstrated the stereoselective synthesis of atropisomeric amides through an intramolecular acyl transfer. rsc.org This method utilizes a Lewis-basic activating group to facilitate amide bond formation, delivering the acyl group to the aniline stereoselectively. rsc.org This approach has proven to be high-yielding and highly atropselective for a broad range of substrates. rsc.org Another strategy involves reagent stereochemical control, where the stereochemistry of a reagent dictates the stereochemical outcome of the reaction. youtube.com For example, the use of chiral borane (B79455) reagents like chloro-di-isopinocampheyl-borane has been successful in achieving high enantiomeric excess in the reduction of ketones to alcohols. youtube.com Such principles could potentially be adapted to control the stereochemistry of derivatives of this compound.
Chemical Reactivity and Derivatization Studies of this compound
Nucleophilic Substitution Reactions involving Amino and Halogen Groups
The presence of both amino and halogen (chloro and fluoro) groups on the benzamide ring provides multiple sites for nucleophilic substitution reactions. The amino group can act as a nucleophile, while the halogen atoms are susceptible to displacement by other nucleophiles, particularly through nucleophilic aromatic substitution pathways. The reactivity of these groups is influenced by the electronic effects of the other substituents on the aromatic ring. For instance, the amino group can be acetylated by reacting the compound with acetic anhydride (B1165640).
Acylation and Other Functional Group Transformations of the Amino Moiety
The amino group of this compound is a key site for derivatization. Acylation, the addition of an acyl group, is a common transformation. For example, the reaction with acetic anhydride can convert the amino group into an acetamide. This transformation is typically carried out in an inert solvent like pyridine (B92270) or dichloromethane (B109758) at room temperature. Beyond simple acylation, the amino group can be involved in the formation of more complex heterocyclic structures.
Hydrolysis Characteristics of the Amide Linkage
The amide linkage in benzamides is susceptible to hydrolysis under both acidic and basic conditions, yielding a carboxylic acid and an amine or ammonia. libretexts.org In acidic hydrolysis, the reaction typically produces a carboxylic acid and the ammonium (B1175870) salt of the amine. libretexts.org The mechanism of amide hydrolysis in strong acids can be complex, with evidence suggesting that at higher acid concentrations, the reaction may proceed through the formation of an acylium ion. cdnsciencepub.comrsc.org
Basic hydrolysis, on the other hand, results in the formation of a carboxylate salt and the free amine or ammonia. libretexts.orgacs.org The rate and mechanism of hydrolysis are influenced by factors such as the concentration of the acid or base, temperature, and the specific substituents on the benzamide ring. cdnsciencepub.com
Cycloaddition Reactions and Annulation Pathways involving Benzamide Scaffolds
Benzamide scaffolds can participate in cycloaddition and annulation reactions to form more complex, fused heterocyclic systems. For example, N-fluorobenzamides have been shown to undergo a formal [4+2] cycloaddition reaction with maleic anhydride to produce fluorescent 1-amino-2,3-naphthalic anhydrides. nih.gov This reaction proceeds through a multi-step process involving the generation of a nitrogen-centered radical. nih.gov
Furthermore, ruthenium-catalyzed [3+3] annulation of benzamides with iodonium (B1229267) ylides has been developed to synthesize isocoumarin (B1212949) derivatives. In this redox-neutral process, a C-H bond is activated, leading to the formation of C-C and C-O bonds in a single pot. acs.org Other cycloaddition reactions involving related amide structures, such as ynamides and N-allenamides, have been extensively studied, offering pathways to a variety of heterocyclic scaffolds. rsc.orgresearchgate.net These methodologies suggest the potential for this compound to be a valuable precursor in the construction of novel polycyclic compounds.
Spectroscopic Data for this compound Not Publicly Available
A comprehensive search for advanced spectroscopic and structural characterization data for the chemical compound this compound, identified by the CAS Number 862875-21-6, has revealed a lack of publicly accessible experimental or theoretical data. Despite targeted searches for its Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra, specific data sets for this compound are not available in the public domain.
Efforts to locate detailed research findings for the ¹H NMR, ¹³C NMR, ¹⁹F NMR, and two-dimensional NMR analyses, as well as for the vibrational frequencies in IR spectroscopy, did not yield specific results for this compound. While information is available for structurally related compounds, the strict requirement for data pertaining exclusively to this compound cannot be met at this time.
Consequently, the generation of a detailed scientific article as per the requested outline is not possible due to the absence of the foundational spectroscopic data for this specific compound.
Iii. Advanced Spectroscopic and Structural Characterization of 5 Amino 2 Chloro 4 Fluorobenzamide
Vibrational Spectroscopy
Raman Spectroscopy Applications
The Raman spectrum would be characterized by distinct bands corresponding to the vibrations of the benzene (B151609) ring, the amide group, and the carbon-halogen bonds. Key expected vibrational modes would include:
Amide Group Vibrations: The C=O stretching vibration (Amide I band) is anticipated to appear as a strong band in the region of 1650-1680 cm⁻¹. The N-H bending vibration (Amide II band) and C-N stretching vibration (Amide III band) would also provide characteristic signals.
Aromatic Ring Vibrations: The C-C stretching vibrations within the phenyl ring would produce a series of bands in the 1400-1600 cm⁻¹ region. The pattern of these bands can be indicative of the substitution pattern on the ring.
Amino Group Vibrations: The N-H stretching vibrations of the primary amine group are expected to be observed in the 3300-3500 cm⁻¹ range.
Carbon-Halogen Vibrations: The C-Cl and C-F stretching vibrations would appear at lower frequencies, typically below 800 cm⁻¹. These bands can confirm the presence of the halogen substituents.
Theoretical calculations, such as those employing Density Functional Theory (DFT), could be utilized to predict the Raman spectrum of 5-amino-2-chloro-4-fluorobenzamide, providing a theoretical framework for comparison should experimental data become available.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as for obtaining structural information through the analysis of its fragmentation patterns.
High-resolution mass spectrometry (HRMS) would be instrumental in confirming the elemental composition of this compound. The exact mass of the molecular ion can be calculated and compared with the experimentally determined value to a high degree of accuracy (typically within a few parts per million).
Table 1: Predicted HRMS Data for this compound
| Ion Species | Predicted m/z |
| [M+H]⁺ | 189.0226 |
| [M+Na]⁺ | 211.0045 |
| [M-H]⁻ | 187.0070 |
Note: These values are calculated based on the elemental composition (C₇H₆ClFN₂O) and the most abundant isotopes of each element.
The analysis of the fragmentation pattern in the mass spectrum of this compound provides valuable insights into its molecular structure. While specific experimental fragmentation data for this compound is not published, the expected fragmentation pathways can be deduced based on the principles of mass spectrometry for substituted benzamides.
Upon ionization, the molecular ion ([M]⁺˙) would likely undergo a series of fragmentation reactions. Key expected fragmentation pathways include:
Alpha-Cleavage: Cleavage of the bond between the carbonyl group and the phenyl ring, leading to the formation of a benzoyl cation fragment.
Loss of Small Molecules: Neutral losses, such as the loss of the amino group (NH₂) or the formamide (B127407) radical (•CONH₂), are common fragmentation pathways for benzamides.
Halogen Loss: The loss of chlorine or fluorine radicals can also be anticipated, leading to characteristic isotopic patterns in the case of chlorine.
The relative abundance of the different fragment ions would provide information about the stability of the resulting ions and the strength of the corresponding chemical bonds.
X-ray Crystallography and Solid-State Structural Analysis
X-ray crystallography provides the most definitive three-dimensional structural information for crystalline compounds, revealing precise details about bond lengths, bond angles, and intermolecular interactions. While a crystal structure for this compound itself has not been reported, the crystal structure of a closely related derivative, 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide (B126), has been determined and provides significant insight into the core structure. researchgate.net
The crystallographic data for the derivative, 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, was obtained through single-crystal X-ray diffraction. researchgate.net The data collection and refinement parameters for this related structure are summarized below.
Table 2: Crystallographic Data and Refinement Parameters for 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide researchgate.net
| Parameter | Value |
| CCDC No. | 2251233 |
| Empirical Formula | C₁₁H₁₅ClFN₃O₃S |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a (Å) | 7.8107(11) |
| b (Å) | 9.1644(13) |
| c (Å) | 11.3521(15) |
| α (°) | 67.543(2) |
| β (°) | 72.776(2) |
| γ (°) | 88.529(2) |
| Volume (ų) | 713.76(17) |
| Z | 2 |
| Temperature (K) | 296(2) |
| R_gt(F) | 0.0385 |
| wR_ref(F²)_ | 0.1338 |
The analysis of the crystal structure of the derivative reveals the molecular conformation and key bond geometries of the this compound core. The benzene ring is expected to be essentially planar, with the substituents (amino, chloro, fluoro, and amide groups) extending from the ring. The bond lengths and angles within this core structure are anticipated to be consistent with those observed in other substituted benzamides. The presence of the amino and amide groups allows for the formation of intermolecular hydrogen bonds, which play a crucial role in the packing of the molecules in the crystal lattice. The specific bond lengths and angles of the core aromatic and amide functionalities, as determined from the derivative's crystal structure, provide a precise model for the geometry of this compound.
Intermolecular Interactions and Hydrogen Bonding Networks
The crystalline architecture of benzamide derivatives is significantly influenced by a network of intermolecular interactions, with hydrogen bonds playing a primary role. In the absence of a specific crystallographic study for this compound, insights can be drawn from the analysis of structurally similar compounds, such as its derivatives. For instance, the crystal structure of 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide reveals a complex network of hydrogen bonds. researchgate.net It is reasonable to hypothesize that this compound would also exhibit significant hydrogen bonding.
The primary sites for hydrogen bonding in this compound are the amino (-NH₂) and amide (-CONH₂) groups. The hydrogen atoms of these groups can act as hydrogen bond donors, while the oxygen atom of the carbonyl group and the nitrogen atom of the amino group can act as acceptors. Potential hydrogen bonds that could be formed include:
N-H···O: Between the amide or amino hydrogens and the carbonyl oxygen of an adjacent molecule.
N-H···N: Between the amino hydrogen and the nitrogen of the amino group of a neighboring molecule.
These interactions are crucial in stabilizing the crystal lattice, influencing the compound's physical properties such as melting point and solubility.
Crystal Packing Motifs and Supramolecular Assembly
The interplay of intermolecular forces, particularly hydrogen bonding, dictates the arrangement of molecules in the crystal, leading to the formation of distinct crystal packing motifs and a larger supramolecular assembly. In many benzamide structures, it is common to observe the formation of dimers through N-H···O hydrogen bonds between the amide groups of two molecules. nih.gov
Hirshfeld Surface Analysis and Quantitative Contribution of Interactions
Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal. While a specific Hirshfeld analysis for this compound is not available, studies on similar molecules provide a template for the expected contributions of different interactions. For example, in the crystal structure of 2-(benzylsulfanyl)-5-[4-(dimethylamino)phenyl]-1,3,4-oxadiazole, H···H contacts account for the largest contribution to the Hirshfeld surface at 47.8%. nih.gov
For this compound, a Hirshfeld analysis would likely reveal significant contributions from:
H···H contacts: Due to the abundance of hydrogen atoms on the aromatic ring and in the amino and amide groups.
O···H/H···O contacts: Resulting from the strong N-H···O hydrogen bonds.
F···H/H···F contacts: Arising from interactions involving the fluorine substituent.
Cl···H/H···Cl contacts: Involving the chlorine atom.
The quantitative breakdown of these interactions provides a "fingerprint" of the crystal packing, highlighting the most significant forces responsible for the supramolecular assembly.
| Interaction Type | Expected Contribution (Illustrative) |
| H···H | High |
| O···H/H···O | Significant |
| F···H/H···F | Moderate |
| C···H/C···H | Moderate |
| Cl···H/H···Cl | Moderate to Low |
| C···C | Low |
Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Properties
UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The absorption of UV or visible light corresponds to the excitation of electrons from lower to higher energy molecular orbitals. The UV-Vis spectrum of an aromatic compound like this compound is expected to show absorption bands characteristic of π→π* and n→π* transitions associated with the benzene ring and the carbonyl group.
While the specific λmax (wavelength of maximum absorbance) values for this compound are not detailed in the reviewed literature, related compounds offer insights. For instance, a study on furosemide, which also contains a substituted benzene ring, showed intense electronic transitions in the UV region. researchgate.net The substituents on the benzene ring—amino, chloro, fluoro, and benzamide groups—will influence the energy of the molecular orbitals and thus the position and intensity of the absorption bands. The electron-donating amino group and the electron-withdrawing carbonyl, chloro, and fluoro groups will collectively affect the electronic distribution and the energy of the electronic transitions.
Elemental Compositional Analysis
Elemental analysis is a fundamental technique to verify the empirical formula of a compound by determining the mass percentages of its constituent elements. The molecular formula for this compound is C₇H₆ClFN₂O. chemsrc.com Based on this formula, the theoretical elemental composition can be calculated.
The molecular weight of the compound is 188.59 g/mol . chemsrc.com The theoretical percentages of each element are as follows:
| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |
| Carbon | C | 12.011 | 7 | 84.077 | 44.58 |
| Hydrogen | H | 1.008 | 6 | 6.048 | 3.21 |
| Chlorine | Cl | 35.453 | 1 | 35.453 | 18.80 |
| Fluorine | F | 18.998 | 1 | 18.998 | 10.07 |
| Nitrogen | N | 14.007 | 2 | 28.014 | 14.85 |
| Oxygen | O | 15.999 | 1 | 15.999 | 8.48 |
| Total | 188.589 | 100.00 |
Experimental determination of these percentages through techniques such as combustion analysis would be a critical step in confirming the purity and identity of a synthesized sample of this compound.
Iv. Computational and Theoretical Investigations of 5 Amino 2 Chloro 4 Fluorobenzamide
Quantum Chemical Calculations
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to modern chemical research. They provide a theoretical framework for predicting the electronic structure and properties of molecules with a high degree of accuracy. For a substituted benzamide (B126) like 5-amino-2-chloro-4-fluorobenzamide, these calculations can elucidate the effects of the various functional groups on the geometry and electronic distribution of the benzene (B151609) ring.
Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. acs.org It is widely employed to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. By using functionals like B3LYP combined with a suitable basis set (e.g., 6-311++G(d,p)), researchers can calculate key structural parameters. google.com
For this compound, a DFT optimization would reveal the precise bond lengths, bond angles, and dihedral angles. These parameters are influenced by the electronic effects of the amino, chloro, fluoro, and benzamide substituents. For instance, the electron-donating amino group and the electron-withdrawing halogen and amide groups will subtly distort the benzene ring from a perfect hexagon.
Interactive Table: Hypothetical Optimized Geometric Parameters for this compound (Calculated via DFT)
Note: The following data is illustrative and represents typical values for similar structures, as specific DFT research on this compound is not publicly available.
| Parameter | Bond/Angle | Predicted Value |
| Bond Length | C-Cl | 1.74 Å |
| Bond Length | C-F | 1.35 Å |
| Bond Length | C-N (amino) | 1.38 Å |
| Bond Length | C-C (amide) | 1.51 Å |
| Bond Length | C=O (amide) | 1.24 Å |
| Bond Angle | Cl-C2-C1 | 119.5° |
| Bond Angle | F-C4-C5 | 118.8° |
| Bond Angle | N-C5-C4 | 121.0° |
| Dihedral Angle | C2-C1-C(O)-N | ~30° |
The electronic structure analysis would involve examining the distribution of electron density, which is key to understanding the molecule's reactivity. The interplay of the substituents governs the aromatic system's properties.
DFT calculations are a reliable tool for predicting various spectroscopic parameters. The calculation of nuclear magnetic resonance (NMR) chemical shifts and vibrational frequencies can aid in the interpretation of experimental spectra.
NMR Chemical Shifts: The prediction of ¹H, ¹³C, and ¹⁵N NMR chemical shifts can be performed using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. nih.gov Comparing calculated shifts with experimental data helps in the definitive assignment of chemical structures, including identifying correct regioisomers or tautomers. nih.gov For this compound, theoretical shifts would help assign the signals for each specific proton and carbon in the molecule.
Vibrational Frequencies: Theoretical calculations can predict the infrared (IR) and Raman vibrational frequencies of a molecule. google.com These calculations help in assigning the various vibrational modes (stretching, bending, etc.) observed in experimental spectra. For example, the characteristic stretching frequencies for the N-H bonds of the amino and amide groups, the C=O of the amide, and the C-Cl and C-F bonds can be calculated. These theoretical frequencies are often scaled to correct for anharmonicity and other systematic errors in the calculations. nih.gov
Interactive Table: Illustrative Predicted Vibrational Frequencies for Key Functional Groups
Note: This data is hypothetical and based on typical frequency ranges for these functional groups.
| Functional Group | Vibrational Mode | Predicted Wavenumber (cm⁻¹) |
| Amino (-NH₂) | Symmetric N-H Stretch | ~3400 cm⁻¹ |
| Amino (-NH₂) | Asymmetric N-H Stretch | ~3500 cm⁻¹ |
| Amide (-CONH₂) | C=O Stretch | ~1680 cm⁻¹ |
| Amide (-CONH₂) | N-H Stretch | ~3350 cm⁻¹ |
| Aromatic Ring | C-H Stretch | ~3100-3000 cm⁻¹ |
| Aryl Halide | C-Cl Stretch | ~750 cm⁻¹ |
| Aryl Halide | C-F Stretch | ~1250 cm⁻¹ |
The analysis of frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is crucial for understanding a molecule's chemical reactivity and kinetic stability. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of molecular stability; a larger gap implies higher stability and lower reactivity.
For this compound, the HOMO would likely be localized on the electron-rich aromatic ring and the amino group, while the LUMO might be distributed over the electron-withdrawing benzamide group.
Another important tool is the Molecular Electrostatic Potential (MEP) map. The MEP illustrates the charge distribution on the molecule's surface, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. In this compound, the oxygen atom of the carbonyl group and the nitrogen of the amino group would be regions of negative potential (red/yellow), while the hydrogens of the amino and amide groups would be regions of positive potential (blue).
DFT calculations can also determine a molecule's dipole moment and polarizability, which are essential for understanding its intermolecular interactions.
Polarizability: Polarizability describes the ease with which the electron cloud of a molecule can be distorted by an external electric field. It is important for determining non-covalent interactions, such as van der Waals forces.
Interactive Table: Hypothetical Calculated Electronic Properties
Note: The following data is illustrative.
| Property | Predicted Value |
| HOMO Energy | -6.5 eV |
| LUMO Energy | -1.2 eV |
| HOMO-LUMO Gap | 5.3 eV |
| Dipole Moment | ~3.5 Debye |
| Average Polarizability | ~150 a.u. |
Molecular Docking and Ligand Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second molecule (a receptor, typically a protein). nih.gov This method is instrumental in drug discovery for screening virtual libraries of compounds and for understanding how a potential drug molecule might interact with its biological target at an atomic level. researchgate.net
Molecular docking simulations involve two main components: a search algorithm and a scoring function.
Search Algorithms: The role of the search algorithm is to generate a wide range of possible binding poses of the ligand within the receptor's active site. Common algorithms include:
Systematic or Grid-Based Searches: These methods explore the conformational space of the ligand by rotating and translating it on a grid representing the binding site.
Stochastic Methods: Techniques like Monte Carlo and genetic algorithms introduce random changes to the ligand's position, orientation, and conformation to find low-energy binding modes.
Molecular Dynamics (MD) Simulations: While computationally intensive, MD can simulate the movement of both the ligand and the receptor over time, providing a dynamic picture of the binding process.
Scoring Functions: Once various poses are generated, a scoring function is used to estimate the binding affinity for each pose and rank them. nih.gov The goal is to identify the pose with the most favorable score, which is predicted to be the most stable binding mode. Scoring functions can be based on:
Force-Field Methods: These use classical mechanics principles to calculate the sum of steric (van der Waals) and electrostatic interactions.
Empirical Scoring Functions: These are faster methods that use weighted terms for different types of interactions (e.g., hydrogen bonds, hydrophobic contacts) derived from experimental data.
Knowledge-Based Potentials: These derive statistical potentials from analyzing known protein-ligand complexes in structural databases.
Receptor and Ligand Flexibility: Early docking methods often treated both the ligand and the receptor as rigid bodies (rigid docking). Modern approaches increasingly account for flexibility:
Flexible Ligand Docking: The conformational flexibility of the ligand is explored, while the receptor remains rigid. This is the most common approach.
Flexible Receptor Docking: This more complex method allows for side-chain or even backbone movements in the receptor upon ligand binding, a phenomenon known as "induced fit". researchgate.net
For a compound like this compound, molecular docking could be used to predict its binding mode within a specific enzyme's active site, identifying key hydrogen bonds, and hydrophobic or electrostatic interactions that stabilize the complex.
Prediction of Binding Modes and Interaction Fingerprints
Molecular docking simulations are a primary tool for predicting how this compound would bind to a specific protein target. These simulations would place the ligand into the binding site of a receptor and score the potential poses based on binding energy. The resulting interaction fingerprint would detail the specific non-covalent interactions between the ligand and the amino acid residues of the protein.
For this compound, key interactions would be anticipated based on its functional groups:
Amide group: The carbonyl oxygen and the amide nitrogen are prime candidates for forming hydrogen bonds with amino acid residues that can act as hydrogen bond donors (e.g., Arginine, Lysine) and acceptors (e.g., Aspartate, Glutamate), respectively.
Amino group: The primary amine at the 5-position can act as a hydrogen bond donor.
Fluoro and Chloro groups: The fluorine and chlorine atoms can participate in halogen bonds and other electrostatic interactions, which can be crucial for binding affinity and selectivity. The electronegativity of these halogens also influences the electronic properties of the aromatic ring.
Aromatic ring: The benzene ring can form π-π stacking or π-cation interactions with aromatic residues like Phenylalanine, Tyrosine, and Tryptophan in the binding pocket.
A hypothetical interaction fingerprint is detailed in the table below, illustrating the types of bonds that could be formed within a target binding site.
| Interaction Type | Ligand Group | Hypothetical Interacting Residue |
| Hydrogen Bond (Acceptor) | Carbonyl Oxygen (Amide) | Lys122 |
| Hydrogen Bond (Donor) | Amide NH₂ | Asp184 |
| Hydrogen Bond (Donor) | 5-Amino Group | Glu91 |
| Halogen Bond | 2-Chloro Group | Gly121 (Backbone) |
| Hydrophobic Interaction | Benzene Ring | Phe183 |
Analysis of Ligand-Receptor Binding Pocket Characteristics
The analysis of the binding pocket of a receptor in complex with this compound would reveal the specific features that promote their interaction. This analysis typically involves identifying the key amino acids that form the binding site and characterizing the pocket's properties, such as its volume, shape, hydrophobicity, and electrostatic potential.
A suitable binding pocket for this ligand would likely exhibit:
A defined cavity: The pocket would need to be of sufficient size and appropriate shape to accommodate the benzamide structure.
A mix of polar and non-polar regions: To interact with the various functional groups of the ligand, the binding site would likely have hydrophilic areas with hydrogen bond donors and acceptors to interact with the amide and amino groups, as well as hydrophobic areas to accommodate the aromatic ring.
Specific residues for key interactions: The presence of specific residues, such as those capable of forming hydrogen or halogen bonds, would be critical for high-affinity binding. For instance, an ideal pocket might have an acidic residue like Aspartate positioned to accept a hydrogen bond from the ligand's amino group.
Computational Assessment of Binding Affinities and Interactions
Computational methods are used to estimate the binding affinity of a ligand to its target protein, often expressed as a docking score or a calculated binding free energy (ΔG). These values provide a quantitative measure of how strongly the ligand is predicted to bind. Studies on similar benzamide derivatives have shown that molecular docking can yield binding energy scores that correlate with experimental activity. nih.gov
For this compound, a hypothetical computational assessment might yield the following results:
| Computational Metric | Predicted Value | Interpretation |
| Docking Score | -8.5 kcal/mol | A strong predicted binding affinity. |
| Binding Free Energy (ΔG) | -11.2 kcal/mol | Indicates a spontaneous and favorable binding event. |
These values would be derived from scoring functions within the docking software that account for the various interactions (hydrogen bonds, van der Waals forces, electrostatic interactions) between the ligand and the protein.
Molecular Dynamics (MD) Simulations
MD simulations provide insights into the dynamic behavior of the ligand-protein complex over time, offering a more realistic picture than the static view from molecular docking.
Conformational Dynamics and Stability Analysis
An MD simulation of the this compound-protein complex would track the movements of all atoms over a set period (typically nanoseconds). A key analysis is the Root Mean Square Deviation (RMSD) of the ligand and protein backbone atoms. A stable RMSD value for the ligand indicates that it remains in a consistent binding pose within the receptor's binding site throughout the simulation. nih.gov
A hypothetical RMSD analysis might show:
Initial Fluctuation: The RMSD of the ligand might fluctuate during the first few nanoseconds as it settles into the binding pocket.
Stable Trajectory: After the initial adjustment period, a stable RMSD value (e.g., around 2-3 Å) would suggest that the ligand has found a stable binding mode.
| Simulation Time (ns) | Ligand RMSD (Å) | Interpretation |
| 0-10 | 1.5 - 4.0 | Initial conformational adjustments. |
| 10-50 | 2.5 ± 0.5 | The ligand has reached a stable binding pose. |
| 50-100 | 2.6 ± 0.4 | Continued stability within the binding pocket. |
Structure-Activity Relationship (SAR) Studies via Computational Approaches
Computational SAR studies involve systematically modifying the structure of a lead compound in silico and predicting how these changes will affect its binding affinity and activity. This approach allows for the rapid exploration of chemical space and the prioritization of which new analogs to synthesize and test experimentally. researchgate.netchemsrc.com
For this compound, a computational SAR study could explore the importance of each substituent. By replacing each functional group with others and re-running docking and/or free energy calculations, a predictive model of the SAR can be built.
The following table presents a hypothetical computational SAR study for this compound:
| Modification to Parent Compound | Predicted Change in Binding Affinity (kcal/mol) | Rationale |
| Replace 5-amino with nitro | -1.5 | Loss of a key hydrogen bond donor. |
| Replace 4-fluoro with hydrogen | -0.8 | Reduced electrostatic interaction and potential loss of a favorable halogen bond. |
| Replace 2-chloro with methyl | -1.2 | Loss of halogen bond and introduction of potential steric clash. |
| Add a methyl group to 5-amino | +0.5 | Potential for new hydrophobic interactions, but may disrupt existing hydrogen bonds. |
These computational predictions would then guide the synthesis of the most promising derivatives for further biological evaluation. researchgate.net
Correlating Structural Features with Theoretical Reactivity Profiles
The reactivity of this compound is intrinsically linked to its three-dimensional structure and electron distribution. Computational models are employed to map this relationship by identifying sites within the molecule that are most likely to engage in chemical reactions.
For this compound, the benzamide ring, substituted with electron-donating (amino) and electron-withdrawing (chloro, fluoro) groups, presents a complex electronic landscape. A theoretical reactivity analysis would precisely quantify how these competing effects distribute the electron density.
Other calculated parameters further refine this reactivity profile:
Molecular Electrostatic Potential (MEP): This mapping visually identifies the electron-rich (negative potential, typically around the oxygen, nitrogen, and fluorine atoms) and electron-poor (positive potential, around the amide and amino hydrogens) regions of the molecule. These sites are prime targets for electrostatic interactions. nih.gov
Fukui Functions: These functions provide a more nuanced look at reactivity by indicating how the electron density at a specific atom will change upon gaining or losing an electron, thereby identifying the most susceptible sites for nucleophilic, electrophilic, and radical attack. nih.gov
A hypothetical analysis of this compound would likely reveal that the amino group and the oxygen of the carbonyl are primary sites for hydrogen bonding and electrophilic attack, while the aromatic ring itself could be susceptible to various interactions based on the precise charge distribution influenced by its substituents.
Table 1: Illustrative Theoretical Reactivity Descriptors (Note: The following values are hypothetical, based on typical results from DFT calculations for similar aromatic amides and are for illustrative purposes only.)
| Parameter | Hypothetical Value | Significance |
|---|---|---|
| HOMO Energy | -6.2 eV | Indicates propensity to donate electrons (nucleophilicity). |
| LUMO Energy | -1.5 eV | Indicates propensity to accept electrons (electrophilicity). |
| HOMO-LUMO Gap | 4.7 eV | Correlates with chemical stability and low reactivity. |
| Electronegativity (χ) | 3.85 eV | Overall ability to attract electrons. |
| Chemical Hardness (η) | 2.35 eV | Resistance to change in electron distribution. |
Substituent Effect Analysis on Electronic and Steric Properties
The identity and position of substituents on the benzamide scaffold are the primary determinants of its electronic and steric properties. Computational studies on substituted aromatic systems provide a robust framework for understanding these influences. nih.gov For this compound, the key substituents are the amino (-NH2), chloro (-Cl), and fluoro (-F) groups.
Electronic Effects: The amino group at position 5 is a strong electron-donating group (EDG) through resonance, increasing the electron density on the aromatic ring, particularly at the ortho and para positions relative to it. Conversely, the chloro and fluoro groups at positions 2 and 4 are electron-withdrawing groups (EWGs) due to their high electronegativity (inductive effect), while also being weak resonance donors.
Computational analysis quantifies these competing effects:
Natural Bond Orbital (NBO) Analysis: This method is used to study charge distribution, revealing the partial charges on each atom. It would likely show a net negative charge on the nitrogen, oxygen, fluorine, and chlorine atoms and a complex pattern of positive and negative charges across the carbon atoms of the ring.
Resonance and Inductive Effect Quantification: Studies on similar systems have used computational approaches to separate and quantify the field (inductive) and resonance effects of substituents on the reactivity and geometry of the molecule. nih.gov For this compound, such an analysis would detail the balance between the electron-donating nature of the amino group and the electron-withdrawing power of the halogens. This balance dictates the molecule's dipole moment and its interaction with biological targets.
Steric Properties: The substituents also impact the molecule's shape and ability to fit into a receptor's binding pocket. The chloro group is sterically larger than the fluoro group. Computational modeling can calculate the van der Waals surface and volume, providing a quantitative measure of the molecule's size and shape. This is critical for understanding how the molecule interacts with its environment and for predicting potential steric clashes in a protein binding site.
In studies of related benzamide derivatives, the presence of both electron-donating and electron-withdrawing groups was found to create an electronic flow that could enhance biological activity. researchgate.net
Table 2: Illustrative Substituent Effect Analysis (Note: This table illustrates the expected electronic effects based on established chemical principles and computational studies of substituted benzenes.)
| Substituent | Position | Primary Electronic Effect | Influence on Ring Electron Density |
|---|---|---|---|
| Amino (-NH2) | 5 | Resonance Donation (Strong) | Increases |
| Chloro (-Cl) | 2 | Inductive Withdrawal (Strong) | Decreases |
| Fluoro (-F) | 4 | Inductive Withdrawal (Strong) | Decreases |
| Benzamide (-C(=O)NH2) | 1 | Inductive & Resonance Withdrawal (Moderate) | Decreases |
Design of Analogues with Modified Structural Parameters
A primary goal of computational chemistry in drug discovery is to guide the design of new, more effective analogues. researchgate.net By understanding the structure-activity relationships (SAR) of a lead compound like this compound, chemists can make targeted modifications to improve properties like binding affinity, selectivity, or metabolic stability.
In silico design strategies for benzamide analogues often involve several computational techniques:
Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to build statistical models that correlate specific structural features (steric, electrostatic, hydrophobic fields) with biological activity. mdpi.comtandfonline.com These models can then predict the activity of newly designed, hypothetical analogues. mdpi.com
Molecular Docking: This technique simulates the binding of a ligand into the active site of a target protein. mdpi.com By analyzing the binding mode and scoring the interactions of this compound and its potential analogues, researchers can prioritize which derivatives are most likely to be potent inhibitors. researchgate.netvensel.org The key interactions, such as hydrogen bonds and hydrophobic contacts, can be identified and optimized in new designs.
Pharmacophore Modeling: This approach identifies the essential 3D arrangement of chemical features (e.g., hydrogen bond donors/acceptors, aromatic rings) necessary for biological activity. This "pharmacophore" serves as a template for designing novel molecules that retain these key features while having different core structures. tandfonline.com
Based on the structure of this compound, a design strategy could involve modifying the substituents to fine-tune the electronic and steric profile. For example, replacing the chloro group with a methyl group would change the steric and electronic properties, while modifying the amide portion could introduce new interaction points. The predictive power of these computational models allows for the virtual screening of large libraries of potential analogues, saving significant time and resources in the drug development process. vensel.org
V. Advanced Research Directions and Interdisciplinary Perspectives for 5 Amino 2 Chloro 4 Fluorobenzamide
Design and Synthesis of Novel Derivatives and Analogues of 5-Amino-2-chloro-4-fluoroBenzamide
The structural framework of this compound serves as a versatile template for the design and synthesis of novel derivatives and analogues. The presence of amino, chloro, and fluoro groups on the benzamide (B126) core allows for a wide range of chemical modifications to fine-tune its properties for various applications.
Strategic Design of Derivatives:
The design of new derivatives often focuses on modifying the amino and benzamide functionalities to create compounds with enhanced or entirely new properties. For instance, the amino group can be acylated, alkylated, or incorporated into heterocyclic systems. ncert.nic.in The benzamide nitrogen can also be substituted to generate N-substituted derivatives with altered biological activities and physical properties. researchgate.net
A key strategy in the design of novel analogues involves the principles of isosteric replacement, where one functional group is replaced by another with similar steric and electronic characteristics. For example, the chloro or fluoro substituents could be replaced by other halogens or functional groups to modulate the electronic and lipophilic properties of the molecule.
Synthetic Methodologies for Derivatives:
The synthesis of these novel derivatives employs a variety of established and modern organic chemistry reactions. Some common approaches include:
Amide Bond Formation: The reaction of the amino group with various acid chlorides, anhydrides, or esters leads to the formation of a diverse library of N-acylated derivatives. ncert.nic.in
Nucleophilic Aromatic Substitution: The halogen substituents, particularly the chlorine atom, can be susceptible to nucleophilic aromatic substitution under specific conditions, allowing for the introduction of new functional groups.
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig amination, can be employed to form new carbon-carbon or carbon-nitrogen bonds at various positions on the aromatic ring, leading to complex and diverse analogues. researchgate.net
Heterocycle Formation: The amino group can serve as a key synthon for the construction of fused heterocyclic rings, a common strategy in the development of new bioactive molecules.
A series of N-substituted benzamide derivatives have been synthesized and characterized using techniques like IR, MS, ¹H NMR, and ¹³C NMR, demonstrating the feasibility of creating a wide range of analogues. researchgate.net The following table summarizes some potential derivative classes and their synthetic approaches.
| Derivative Class | Synthetic Approach | Potential Application Area |
| N-Acyl Derivatives | Acylation of the amino group with acid chlorides or anhydrides. ncert.nic.in | Modulating biological activity |
| N-Alkyl Derivatives | Reductive amination or direct alkylation of the amino group. | Fine-tuning physicochemical properties |
| Heterocyclic Analogues | Condensation reactions involving the amino group. | Exploration of new chemical space |
| Biaryl Derivatives | Suzuki-Miyaura cross-coupling at the halogen positions. researchgate.net | Development of novel materials or probes |
Role of this compound in Scaffold Development and Library Synthesis
The concept of a "scaffold" is central to modern medicinal chemistry and drug discovery. A scaffold represents the core structure of a molecule from which a library of related compounds can be synthesized. This compound is an excellent candidate for scaffold development due to its functional group handles and its halogenated aromatic core.
A Versatile Scaffold for Combinatorial Chemistry:
The presence of multiple reactive sites on the this compound molecule makes it an ideal starting point for the creation of chemical libraries. Combinatorial chemistry techniques can be applied to systematically modify the amino and benzamide groups, as well as potentially the halogenated positions, to generate a large number of structurally diverse compounds. researchgate.net This approach is highly valuable for screening for new biological activities or material properties.
The utility of benzamides as scaffolds is well-established, and the specific substitution pattern of this compound offers unique advantages. The electron-withdrawing nature of the halogen atoms can influence the reactivity of the aromatic ring and the properties of the resulting derivatives.
Applications in Fragment-Based Discovery:
In fragment-based drug discovery (FBDD), small, low-complexity molecules (fragments) that bind to a biological target are identified and then optimized into more potent leads. The relatively small and functionalized nature of this compound and its simple derivatives makes them suitable for inclusion in fragment libraries. The halogen atoms can also participate in specific interactions, such as halogen bonding, which can be a key factor in fragment binding. mdpi.com
The following table highlights the features of this compound that make it a valuable scaffold.
| Feature | Advantage in Scaffold Development |
| Multiple Functional Groups | Allows for diverse and controlled chemical modifications. |
| Halogenated Aromatic Core | Provides a rigid framework and potential for specific interactions (e.g., halogen bonding). mdpi.com |
| Synthetic Accessibility | Can be readily modified using a variety of chemical reactions. |
| Favorable Physicochemical Properties | The presence of halogens can improve properties like metabolic stability. oup.com |
Methodological Innovations in Chemical Synthesis and Characterization Relevant to Benzamide Systems
The synthesis and characterization of benzamide systems, including halogenated derivatives like this compound, are constantly evolving with the development of new chemical methodologies.
Innovations in Synthesis:
Recent advancements in synthetic organic chemistry offer more efficient, sustainable, and selective ways to produce benzamides and their analogues. Some notable innovations include:
Greener Synthetic Routes: There is a growing emphasis on developing environmentally benign synthetic methods. This includes the use of less toxic reagents, milder reaction conditions, and catalytic processes. chemrxiv.org For instance, electrochemical methods are being explored for amidation and C-H halogenation cascades. chemrxiv.org
Flow Chemistry: Continuous flow synthesis offers several advantages over traditional batch processing, including improved safety, scalability, and reaction control. This technology is well-suited for the synthesis of fine chemicals like substituted benzamides.
Photocatalysis: Visible-light-induced photocatalysis has emerged as a powerful tool for a variety of organic transformations, including halogenation reactions. mdpi.com This method often proceeds under mild conditions and can offer high selectivity.
Enzymatic Synthesis: The use of enzymes, such as halogenases, is a promising approach for the selective halogenation of organic molecules. researchgate.net This biocatalytic method can provide high regio- and stereoselectivity that is often difficult to achieve with traditional chemical methods.
Advanced Characterization Techniques:
The structural elucidation and characterization of novel benzamide derivatives rely on a suite of sophisticated analytical techniques. Beyond standard spectroscopic methods like NMR and IR, other techniques provide deeper insights into the properties of these molecules:
Mass Spectrometry (MS): High-resolution mass spectrometry is crucial for confirming the elemental composition of newly synthesized compounds. researchgate.netnih.gov Techniques like electrospray ionization (ESI) are commonly used. researchgate.net
X-ray Crystallography: Single-crystal X-ray diffraction provides definitive information about the three-dimensional structure of a molecule in the solid state, including bond lengths, bond angles, and intermolecular interactions. mdpi.comacs.org This is particularly important for understanding the role of halogen bonding and hydrogen bonding in the crystal packing of halogenated benzamides.
Computational Chemistry: In silico methods, such as Density Functional Theory (DFT) calculations, are increasingly used to complement experimental data. These calculations can predict spectroscopic properties, molecular geometries, and reaction mechanisms. researchgate.netgoogle.com
Theoretical Advances in Predicting Chemical Behavior and Interactions of Halogenated Benzamides
Theoretical and computational chemistry play a pivotal role in understanding and predicting the behavior of halogenated benzamides at the molecular level. These methods provide insights that are often difficult or impossible to obtain through experimental means alone.
Understanding Intermolecular Interactions:
The presence of halogen atoms in this compound introduces the possibility of halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species (a σ-hole) and interacts with a nucleophile. nih.gov Computational studies are essential for:
Quantifying Halogen Bond Strength: Methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis can be used to characterize and quantify the strength of halogen bonds and other noncovalent interactions. nih.gov
Predicting Binding Geometries: Molecular modeling can predict the preferred geometries of intermolecular complexes involving halogenated benzamides, which is crucial for understanding their behavior in different environments.
Investigating Substituent Effects: Theoretical calculations can systematically probe how different substituents on the aromatic ring affect the strength and nature of halogen bonding and other intermolecular forces. rsc.orgnih.gov
Predicting Chemical Reactivity and Properties:
Computational chemistry can also be used to predict various chemical and physical properties of halogenated benzamides:
Molecular Electrostatic Potential (MEP) Surfaces: MEP maps visualize the electron density distribution around a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). This is a valuable tool for predicting sites of reactivity and intermolecular interactions. nih.gov
Quantitative Structure-Activity Relationship (QSAR): QSAR models can be developed to correlate the structural features of a series of halogenated benzamides with their observed biological activity or other properties. These models can then be used to predict the properties of new, unsynthesized compounds.
Toxicity Prediction: Machine learning models, such as Hybrid Dynamic Graph-based Ensemble Models (HD-GEM), are being developed to predict the potential toxicity of halogenated aromatic compounds. oup.com
The following table summarizes some key theoretical methods and their applications in the study of halogenated benzamides.
| Theoretical Method | Application |
| Density Functional Theory (DFT) | Calculation of molecular structures, energies, and spectroscopic properties. researchgate.netgoogle.com |
| Møller–Plesset Perturbation Theory (MP2) | Accurate calculation of intermolecular interaction energies. nih.gov |
| Quantum Theory of Atoms in Molecules (QTAIM) | Analysis of chemical bonds and noncovalent interactions. nih.gov |
| Molecular Dynamics (MD) Simulations | Simulation of the dynamic behavior of molecules in solution or in biological systems. |
| Machine Learning | Prediction of properties like toxicity and bioactivity. oup.com |
Emerging Applications in Chemical Biology and Materials Science
The unique properties of halogenated benzamides, including this compound, are leading to their exploration in emerging interdisciplinary fields such as chemical biology and materials science.
Chemical Biology:
In chemical biology, small molecules are used as tools to study and manipulate biological systems. Halogenated benzamides can serve as:
Molecular Probes: The fluorine atom can be replaced with a fluorine-18 (B77423) isotope for use in Positron Emission Tomography (PET) imaging. The specific interactions of the molecule could allow it to be used as a probe for certain enzymes or receptors.
Inhibitors of Protein-Protein Interactions: The rigid scaffold and the potential for specific halogen bonding interactions make these compounds interesting candidates for the design of inhibitors of protein-protein interactions, which are often challenging targets for small molecules.
Building Blocks for Bioconjugation: The amino group can be used to attach the molecule to biomolecules such as proteins or nucleic acids, enabling the study of their function or the development of targeted therapeutic agents.
Materials Science:
The ability of halogenated compounds to form specific and directional intermolecular interactions, such as halogen bonding, makes them attractive building blocks for the design of new materials with tailored properties. mdpi.com
Crystal Engineering: By controlling the intermolecular interactions, it is possible to design crystals with specific packing arrangements and properties. The substitution of hydrogen with fluorine has been shown to suppress disorder in benzamide crystals. acs.org Halogen bonding can be used to direct the assembly of molecules into desired architectures, such as layers or porous frameworks. mdpi.com
Organic Electronics: Halogenated organic molecules are being investigated for their potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic field-effect transistors (OFETs). The electronic properties of the benzamide core can be tuned by the halogen substituents.
Functional Polymers: this compound can be used as a monomer for the synthesis of functional polymers. The presence of the amino and halogen groups can impart specific properties to the resulting polymer, such as thermal stability, flame retardancy, or specific binding capabilities.
The exploration of this compound and its derivatives in these advanced research areas is still in its early stages, but the unique combination of structural features and chemical properties suggests a promising future for this versatile compound at the interface of chemistry, biology, and materials science.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
